Neotuberostemonine

Vue d'ensemble

Description

La néotuberostemonine est un alcaloïde naturel isolé des racines de la plante Stemona tuberosa. Ce composé est connu pour ses activités biologiques significatives, en particulier ses propriétés antitussives (suppressives de la toux). Elle a été étudiée pour ses effets thérapeutiques potentiels dans diverses affections médicales, notamment la fibrose pulmonaire et les lésions pulmonaires induites par une hypoxie chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La néotuberostemonine est principalement obtenue par extraction des racines de Stemona tuberosa. Le processus d’extraction implique l’utilisation de solvants organiques tels que le méthanol ou l’éthanol pour isoler l’alcaloïde de la matière végétale. L’extrait brut est ensuite soumis à des techniques chromatographiques pour purifier la néotuberostemonine .

Méthodes de production industrielle : La production industrielle de néotuberostemonine implique une extraction à grande échelle à partir de plantes de Stemona tuberosa cultivées. Le processus comprend la récolte des racines, leur séchage, puis l’utilisation d’une extraction par solvant suivie d’étapes de purification pour obtenir le composé pur. Le rendement et la pureté de la néotuberostemonine peuvent être optimisés en ajustant les paramètres d’extraction et les techniques de purification .

Analyse Des Réactions Chimiques

Types de réactions : La néotuberostemonine subit diverses réactions chimiques, notamment :

Oxydation : La néotuberostemonine peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la néotuberostemonine en ses formes réduites.

Substitution : La néotuberostemonine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des formes réduites de néotuberostemonine .

4. Applications de la recherche scientifique

Chimie : Elle sert de composé modèle pour étudier le comportement chimique des alcaloïdes et de leurs dérivés.

Biologie : La néotuberostemonine a montré des activités biologiques significatives, notamment des effets antitussifs, anti-inflammatoires et antifibrotiques.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement de la fibrose pulmonaire, de la toux chronique et d’autres affections respiratoires. .

Applications De Recherche Scientifique

Therapeutic Applications in Pulmonary Fibrosis

Mechanism of Action

Neotuberostemonine exhibits significant anti-fibrotic effects primarily through the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways. Research indicates that this compound can suppress the differentiation of lung fibroblasts into myofibroblasts, which are pivotal in the development of pulmonary fibrosis. In a study involving primary mouse lung fibroblasts, this compound treatment resulted in a dose-dependent reduction of key profibrotic markers such as TGF-β, FGF2, and α-SMA under hypoxic conditions .

Case Study: Bleomycin-Induced Pulmonary Fibrosis Model

In a controlled animal study, mice subjected to bleomycin-induced pulmonary fibrosis were treated with oral this compound (30 mg/kg). Results showed a marked decrease in collagen deposition and inflammatory cell infiltration in lung tissues compared to untreated controls. Histopathological examinations confirmed that this compound effectively mitigated fibrosis by reducing HIF-1α levels and its downstream profibrotic factors .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Collagen Deposition | High | Low |

| Inflammatory Cell Infiltration | Significant | Minimal |

| HIF-1α Expression | Elevated | Reduced |

Osteoclastogenesis Inhibition

This compound has also been studied for its role in inhibiting osteoclast differentiation. In vitro experiments demonstrated that this compound (50 µM) effectively blocked RANKL-induced osteoclastogenesis in RAW 264.7 cells. This action is attributed to the compound's ability to inhibit key signaling pathways involved in osteoclast differentiation, including NF-κB and MAPK pathways .

Case Study: Osteoporosis Model

In a model of osteoporosis induced by ovariectomy, administration of this compound resulted in significant reductions in bone resorption markers and improved bone density parameters compared to controls. These findings suggest that this compound may serve as a potential therapeutic agent for osteoporosis .

| Bone Parameter | Control Group | This compound Group |

|---|---|---|

| Bone Density | Low | High |

| TRACP5b Levels | Elevated | Decreased |

Antitussive Effects

This compound is recognized for its potent antitussive properties, comparable to codeine but without opioid receptor involvement. Studies indicate that it effectively reduces cough reflex induced by citric acid in animal models .

Case Study: Cough Reflex Inhibition

In a study involving conscious guinea pigs, this compound was administered at a dose of 133 µmol/kg, resulting in significant suppression of the cough reflex compared to untreated animals. This highlights its potential as a safer alternative to traditional antitussive medications .

| Cough Frequency | Control Group | This compound Group |

|---|---|---|

| Frequency | High | Low |

Mécanisme D'action

La néotuberostemonine exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Inhibition de la signalisation HIF-1α : La néotuberostemonine inhibe l’expression protéique du facteur 1-alpha inductible par l’hypoxie (HIF-1α) et de ses facteurs en aval, tels que le facteur de croissance transformant bêta (TGF-β) et le facteur de croissance des fibroblastes 2 (FGF2). .

Effets anti-inflammatoires : La néotuberostemonine supprime le recrutement et l’activation des macrophages, qui jouent un rôle crucial dans la réponse inflammatoire. .

Comparaison Avec Des Composés Similaires

La néotuberostemonine fait partie d’une classe d’alcaloïdes connus sous le nom d’alcaloïdes de Stemona. Des composés similaires comprennent :

Tuberostemonine : Un autre alcaloïde de Stemona tuberosa présentant des propriétés antitussives et antifibrotiques similaires.

Néostenine : Un dérivé de la néotuberostemonine présentant des activités biologiques comparables.

Unicité : La néotuberostemonine est unique en raison de sa structure moléculaire spécifique et de sa capacité à inhiber la signalisation HIF-1α, ce qui n’est pas souvent observé dans les autres alcaloïdes apparentés. Ce mécanisme d’action unique en fait un candidat prometteur pour des applications thérapeutiques dans les maladies respiratoires .

Activité Biologique

Neotuberostemonine (NTS) is a natural alkaloid derived from the plant Stemona tuberosa. This compound has garnered interest due to its diverse biological activities, particularly its anti-inflammatory and antitussive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

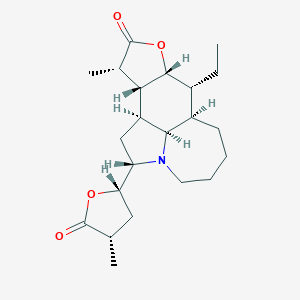

Chemical Structure and Properties

This compound is one of the key active components in Stemona tuberosa, which is traditionally used in herbal medicine. The compound is structurally related to other alkaloids in the Stemona family, such as tuberostemonine, and exhibits significant pharmacological potential.

-

Anti-Inflammatory Effects :

This compound has been shown to attenuate pulmonary fibrosis induced by bleomycin in murine models. The mechanism involves suppression of macrophage recruitment and activation, which are crucial in the inflammatory response associated with lung injury . -

Antitussive Activity :

The compound exhibits antitussive properties, validated through studies that demonstrate its effectiveness against citric acid-induced cough in guinea pigs. This activity is believed to be mediated through interaction with specific receptors in the central nervous system . -

Inhibition of Fibroblast Differentiation :

Research indicates that NTS inhibits the differentiation of lung fibroblasts under hypoxic conditions, further contributing to its potential therapeutic effects in pulmonary diseases .

Pharmacokinetics

This compound displays a unique pharmacokinetic profile characterized by high concentrations in the intestine, stomach, and liver following oral administration. Studies have shown that there is no long-term accumulation of NTS in tissues, suggesting a favorable safety profile for potential therapeutic use .

Table 1: Summary of Key Studies on this compound

Propriétés

IUPAC Name |

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UEIGSNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316122 | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143120-46-1 | |

| Record name | Neotuberostemonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neotuberostemonine?

A1: this compound is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H31NO4, and its molecular weight is 373.49 g/mol. []

Q3: What are the main structural features of this compound?

A3: this compound belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]

Q4: How does this compound exert its biological effects?

A4: While the precise mechanisms are still being elucidated, research indicates that this compound may exert its effects through multiple pathways. For instance, it has been shown to:

- Suppress inflammatory responses: this compound can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []

- Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]

- Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []

- Reduce cough reflex: this compound demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []

Q5: What are the potential therapeutic applications of this compound being investigated?

A5: Based on its observed biological activities, this compound is being explored for its potential in treating:

- Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]

- Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []

- Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []

- Cough: Its established antitussive effects point towards its potential as a cough suppressant. []

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Various analytical methods are employed for this compound characterization and quantification, including:

- High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of this compound and other alkaloids in Stemona extracts. [, ]

- Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of this compound in plant extracts. []

- Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of this compound in biological samples. [, ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. [, , , ]

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound after oral administration of Stemonae Radix. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.